Sar-Arg-Gly-Asp-Ser-Pro
Description
Contextualizing Peptide Ligands in Cellular Recognition and Signaling
Peptides, short chains of amino acids, are fundamental players in cellular communication. researchgate.net They act as ligands—molecules that bind to specific receptors on the surface of cells, initiating a cascade of internal signals. americanpeptidesociety.orgwikipedia.org This process, known as signal transduction, governs a vast array of physiological functions, including cell growth, differentiation, migration, and apoptosis (programmed cell death). mdpi.comnih.gov
The specificity of this interaction is paramount; a particular peptide ligand will typically bind to a corresponding receptor, much like a key fits into a lock. This binding event triggers conformational changes in the receptor, which then activates intracellular signaling pathways. americanpeptidesociety.org Common receptor types involved in peptide signaling include G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). americanpeptidesociety.orgnih.gov These pathways ultimately translate the external signal into a specific cellular response. nih.gov The ability to synthesize peptides with altered structures, known as altered peptide ligands, allows researchers to dissect these signaling pathways with great precision, as even minor changes can lead to significantly different cellular outcomes. annualreviews.org
Overview of the Arg-Gly-Asp (RGD) Motif and its Derivatives in Biological Systems
In 1984, researchers identified the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) as a critical recognition motif within the extracellular matrix (ECM) protein fibronectin. mdpi.comnih.govfrontiersin.org The ECM is the non-cellular component within all tissues and organs that provides structural and biochemical support to surrounding cells. The RGD sequence was found to be the principal site to which cells attach. nih.gov
Subsequent research revealed that the RGD motif is not exclusive to fibronectin but is a common feature in numerous other ECM proteins, such as vitronectin, fibrinogen, laminin, and osteopontin. frontiersin.orgwikipedia.orggoogle.com This tripeptide sequence serves as a universal signal for cell adhesion. nih.gov Cells recognize and bind to this motif through a family of cell surface receptors known as integrins. nih.govnih.gov
Integrins are heterodimeric proteins, meaning they are composed of two different subunits (alpha and beta), and they are crucial for mediating the communication between a cell and its surrounding environment. mdpi.comashpublications.org The interaction between the RGD motif and integrins is fundamental to processes like cell adhesion, migration, proliferation, and survival. mdpi.comapexbt.com Given their central role, dysregulation of integrin-RGD interactions is implicated in various diseases, including cancer, thrombosis, and osteoporosis. annualreviews.org
The linear RGD sequence itself has a relatively low affinity for integrins compared to the full-length proteins they are derived from. annualreviews.org This has led to the development of numerous derivatives, including cyclic RGD peptides and non-peptide RGD mimetics. mdpi.comannualreviews.org These modified structures often exhibit enhanced stability and higher binding affinity and selectivity for specific integrin subtypes, making them valuable tools for both basic research and therapeutic development. ashpublications.organnualreviews.org
Significance of Sar-Arg-Gly-Asp-Ser-Pro as an RGD-Mimetic Peptide in Research
This compound is a synthetic hexapeptide that incorporates the core RGD sequence. The "Sar" at the N-terminus is sarcosine (B1681465) (N-methylglycine), an amino acid derivative. The inclusion of sarcosine and the additional amino acids (Serine and Proline) flanking the RGD motif can influence the peptide's conformation and binding properties.
As an RGD-mimetic, this compound is designed to interact with integrins, thereby acting as a competitive inhibitor of the natural binding of ECM proteins. annualreviews.org In a research setting, this peptide can be used to:
Probe Integrin Function: By blocking RGD-dependent integrin interactions, researchers can investigate the specific roles of these receptors in various cellular processes. annualreviews.org
Study Cell Adhesion and Migration: The peptide is used to modulate cell attachment to surfaces and study the mechanics of cell movement. creative-peptides.com
Investigate Disease Mechanisms: Since integrins are involved in pathologies like tumor angiogenesis and metastasis, RGD mimetics like this compound are used to explore these processes in laboratory models. ashpublications.orgresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C23H39N9O10 |
|---|---|
Molecular Weight |
601.6 g/mol |
IUPAC Name |
1-[2-[[3-carboxy-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H39N9O10/c1-26-9-16(34)29-12(4-2-6-27-23(24)25)19(38)28-10-17(35)30-13(8-18(36)37)20(39)31-14(11-33)21(40)32-7-3-5-15(32)22(41)42/h12-15,26,33H,2-11H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,24,25,27) |
InChI Key |
KYOPEKNSPWYXTK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Peptide Design and Synthetic Methodologies for Sar Arg Gly Asp Ser Pro and Analogues
Strategic Incorporation of Non-Canonical Amino Acids: The Role of Sarcosine (B1681465) in Peptide Scaffolds
The incorporation of non-canonical amino acids is a key strategy in modern peptide design. Sarcosine (Sar), the N-methylated form of glycine (B1666218), is one such amino acid used to modify peptide scaffolds. Replacing glycine with its more lipophilic isomer, sarcosine, can be explored to reveal structure-activity relationships. nih.gov The N-methylation prevents the formation of a hydrogen bond that would normally involve the amide proton, which can significantly alter the conformational preferences of the peptide backbone. ualberta.caresearchgate.net
Sarcosine can be incorporated into peptide structures for several strategic reasons:
Conformational Probes : Substituting a native amino acid with sarcosine is analogous to an alanine (B10760859) scan and can be used to probe the importance of the amide hydrogen bond at a specific position for maintaining the peptide's bioactive conformation. researchgate.netaacrjournals.org
Enhanced Stability : N-methylation can increase resistance to enzymatic degradation. acs.org
Flexible Linkers : Polysarcosine polymers can be used as flexible linkers to separate a bioactive peptide sequence from another functional group, such as a label or a half-life extension moiety, without imposing significant structural constraints. google.com
In the context of RGD analogues, substituting the glycine residue with sarcosine was performed in a structure-activity relationship study of a cyclic RGD peptide, c(GRGDdvc). aacrjournals.org This modification was part of a systematic analysis to map the pharmacophore and optimize binding affinity to αvβ3 integrin. aacrjournals.org
Solid-Phase Peptide Synthesis Approaches for RGD-Containing Sequences
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing RGD-containing peptides like Sar-Arg-Gly-Asp-Ser-Pro. wisconsin.edunih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. ualberta.ca The process begins with the attachment of the C-terminal amino acid to the resin (e.g., Wang resin) and proceeds towards the N-terminus. wisconsin.eduualberta.ca Each cycle of amino acid addition involves two main steps: the removal of the temporary N-terminal protecting group (commonly the Fmoc group, which is removed by piperidine) and the coupling of the next protected amino acid, which is activated by a coupling reagent like DCCI/HOBt or HATU. nih.govacs.org
The synthesis of RGD sequences via SPPS presents specific challenges. For instance, unexpected side reactions such as glutarimide (B196013) formation can occur, particularly in sequences containing glutamic acid adjacent to a glycine, which can disrupt the synthesis of the target peptide. nih.gov Researchers have found that such side reactions are sequence-dependent and can sometimes be prevented by introducing a sterically hindered amino acid near the reactive site. nih.gov After the linear sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail like trifluoroacetic acid (TFA) with scavengers. acs.org The crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govacs.org
Rational Design Principles for Modulating Peptide Bioactivity
The rational design of RGD peptides aims to improve properties such as binding affinity, selectivity for specific integrin subtypes, and stability. nih.govnih.gov This is achieved by introducing specific chemical modifications that influence the peptide's three-dimensional structure and its interaction with the target receptor.
Linear RGD peptides often suffer from high conformational flexibility, which can lead to low receptor affinity and poor stability. nih.govqyaobio.com Constraining the peptide's conformation into its bioactive shape is a powerful strategy to overcome these limitations. mdpi.com
Cyclization is the most common method for introducing conformational constraints. By linking the N- and C-termini (head-to-tail cyclization) or connecting an amino acid side chain to one of the termini (side chain-to-tail cyclization), the peptide is locked into a more rigid structure. acs.orgqyaobio.com This rigidity reduces the entropic penalty upon binding to the receptor and can dramatically increase affinity and selectivity. nih.govmdpi.com Various cyclization chemistries are employed:
Amide Bond Formation : The most common method, often performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. acs.org
Disulfide Bridges : Incorporating two cysteine residues allows for the formation of a disulfide bond, creating a cyclic structure. nih.gov
Thioether Linkers : Stable, non-reducible rings can be formed using thioether linkages. nih.gov
Click Chemistry and Cross-Coupling : Modern synthetic methods like Suzuki-Miyaura cross-coupling can be used to create novel cyclic structures with biaryl motifs, adding new dimensions to structure-activity relationship studies. acs.orgnih.govacs.org
Modified Backbones : Altering the peptide backbone itself is another approach. This can involve replacing a standard amide bond with a mimic, such as a ψ[CH2-NH] bond, which can induce significant shifts in the peptide's backbone structure and conformational ensemble. acs.org
To understand the functional role of each amino acid in a peptide sequence, systematic substitution analyses are performed. These studies are crucial for identifying key residues responsible for bioactivity and for guiding further optimization. genscript.comproteogenix.science
Alanine Scanning is a widely used technique where each amino acid residue in the sequence is systematically replaced with alanine, one at a time. genscript.comresearchgate.net Alanine is chosen because its small, non-polar methyl side chain removes the specific functionality of the original residue while minimizing disruption to the peptide's main chain conformation. proteogenix.science A significant loss of activity upon substitution indicates that the original residue's side chain is critical for function. researchgate.net This method helps to map "hot spots" within the peptide sequence that are essential for receptor binding. proteogenix.science
D-Amino Acid Scanning involves replacing L-amino acids with their D-enantiomers. rsc.org This can provide insights into the importance of a specific residue's stereochemistry for folding and biological activity. rsc.org Incorporating D-amino acids can also stabilize specific secondary structures, such as β-turns, which are often important for the bioactive conformation of cyclic RGD peptides. acs.orgresearchgate.net Furthermore, the presence of D-amino acids can significantly increase the peptide's resistance to degradation by proteases, which typically recognize only L-amino acids. researchgate.netnih.gov For example, placing a D-amino acid at the position C-terminal to the Asp residue in cyclic RGD pentapeptides is often critical for high αvβ3 binding affinity. qyaobio.com
A structure-activity relationship study on the cyclic peptide c(GRGDdvc) (LXW7) illustrates the power of substitution analysis. The table below summarizes the binding affinities of various analogues.
| Peptide # | Sequence | Modification Type | IC50 (µmol/L) |
|---|---|---|---|
| 1 | c(GRGDdvc) | Parent Peptide | 0.19 |
| 2 | c(GRGDvc) | D-Cys -> L-Cys | 15.4 |
| 3 | c(GRGDDvc) | L-Asp -> D-Asp | >100 |
| 4 | c(cGRGDdvc) | D-Cys -> L-Cys (both) | >100 |
| 5 | c(SarRGDdvc) | Gly -> Sarcosine | 0.89 |
| 6 | c(β-AlaRGDdvc) | Gly -> β-Alanine | 0.39 |
| 7 | c(ARGDdvc) | Gly -> Alanine | 0.19 |
| 8 | c(GADdvc) | Arg -> Alanine | >100 |
Table 1: Effects of amino acid substitutions on the binding affinity of a cyclic RGD peptide to αvβ3 integrin. Data sourced from a study on LXW7 analogues. aacrjournals.org
The N- and C-termini of linear peptides are often susceptible to degradation by exopeptidases. researchgate.net Modifying these termini is a common strategy to enhance peptide stability. nih.govresearchgate.net
N-terminal Acetylation and C-terminal Amidation : Capping the free N-terminal amine with an acetyl group and the C-terminal carboxyl group with an amide group removes the charges at the termini. This modification makes the peptide more resistant to enzymatic cleavage and can sometimes improve its bioactivity. researchgate.net
Attachment of Functional Groups : The termini can be used as handles to attach other molecules. For example, fatty acids like palmitic acid can be attached (often via a linker like sarcosine) to promote binding to serum albumin, thereby extending the peptide's in vivo half-life. google.com Fluorescent dyes, biotin, or other peptides can also be conjugated to the termini to create probes for research or to confer additional biological activities. acs.orgnih.gov
Isomeric Peptide Design and Characterization Challenges
Isomers are molecules that have the same chemical formula but different arrangements of atoms. In peptide science, isomers can arise from different stereochemistry (D- vs. L-amino acids) or, in the case of peptides with multiple cysteine residues, different disulfide bond connectivities. acs.orgnih.gov These subtle structural differences can lead to vastly different three-dimensional shapes and, consequently, different biological activities. acs.orgnih.gov
A clear example is the peptide ACDCRGDCFCG (RGD-4C), which contains four cysteine residues and can form two different disulfide bond isomers. nih.gov
Isomer 1 (RGD-A) : Features a 1-4, 2-3 disulfide bond pattern (Cys1-Cys4, Cys2-Cys3).
Isomer 2 (RGD-B) : Features a 1-3, 2-4 disulfide bond pattern (Cys1-Cys3, Cys2-Cys4).
Although chemically similar, these two isomers exhibit profoundly different biological profiles. The RGD-A isomer is a potent and selective ligand for αvβ3 and αvβ5 integrins, while the RGD-B isomer is about 10-fold less active. acs.orgnih.gov The characterization of such isomers presents a significant challenge. Advanced analytical techniques, particularly two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, are required to elucidate the distinct solution structures and the different spatial presentations of the critical RGD motif in each isomer. acs.orgnih.gov Another form of isomerism, E/Z isomerization, can be engineered into peptides using photoswitchable units, allowing for light-based control of peptide conformation and function, which also requires careful spectroscopic characterization. scispace.com
Molecular Mechanisms of Action of Sar Arg Gly Asp Ser Pro in Biological Systems
Integrin Receptor Binding and Specificity
The core RGD sequence is the primary determinant of binding to various integrin receptors, which are heterodimeric transmembrane proteins crucial for cell adhesion and signaling.
The Arg-Gly-Asp (RGD) sequence is a fundamental recognition site for a variety of integrins, including αvβ3 and α5β1. These integrins play significant roles in processes such as angiogenesis, cell migration, and tumor metastasis. Synthetic peptides containing the RGD motif can act as antagonists, competing with extracellular matrix proteins like fibronectin and vitronectin for integrin binding.
The inclusion of sarcosine (B1681465) and proline in the Sar-Arg-Gly-Asp-Ser-Pro sequence is intended to confer specific conformational properties. Replacing glycine (B1666218) with its more lipophilic isomer, sarcosine, in RGD peptides has been explored to investigate structure-activity relationships, particularly as antagonists for integrins like the platelet glycoprotein (B1211001) IIb/IIIa complex. nih.gov However, specific studies detailing the binding profile and selectivity of this compound for individual integrin subtypes such as αvβ3 and α5β1 are not extensively documented in publicly accessible literature. While it is listed as a fibronectin and extracellular matrix-related peptide, empirical data on its specific interactions with these integrin subtypes is lacking. biomayday.com
The affinity and kinetics of the interaction between an RGD-containing peptide and an integrin receptor are critical for its biological activity. These parameters determine the stability of the ligand-receptor complex and the duration of the resulting biological signal. The conformation of the peptide, which can be influenced by flanking residues like sarcosine and proline, can significantly impact these binding properties.
Currently, there is a lack of specific quantitative data in the available scientific literature regarding the ligand-receptor affinity (e.g., dissociation constant, Kd) and the dissociation kinetics for the binding of this compound to any integrin subtype.
Intracellular Signaling Pathway Modulation
Upon binding to integrins, RGD peptides can trigger or inhibit downstream intracellular signaling pathways, thereby influencing various cellular processes.
The Phosphatidylinositol 3-Kinase (PI3K) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and migration. Integrin-mediated cell adhesion is known to activate the PI3K/Akt signaling pathway. While RGD peptides, in general, can modulate this pathway through their interaction with integrins, specific studies demonstrating the direct effect of this compound on the regulation of the PI3K pathway have not been identified in the available research.
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Integrin signaling can influence NF-κB activity. As with the PI3K pathway, there is a lack of specific research findings detailing the modulation of NF-κB activity by the this compound peptide.
Interactions with Apoptosis-Related Proteins and Pathways
Integrin-mediated cell adhesion provides survival signals to cells, and disruption of these interactions can lead to apoptosis (programmed cell death). RGD peptides can induce apoptosis in certain cell types by blocking these survival signals.
Survivin Binding and Anti-Mitogenic Effects
There is currently no direct scientific evidence available to confirm the binding of this compound to the survivin protein. Consequently, any potential anti-mitogenic effects resulting from such an interaction remain uncharacterized for this specific peptide. While related peptides containing the RGD sequence have been studied in the context of survivin interaction, these findings cannot be directly extrapolated to this compound due to the potential for its terminal amino acid modifications to alter its binding affinity and biological activity.
Direct Binding to Pro-Caspases (Procaspase-3, -8, -9)
Similarly, the scientific literature lacks specific data on the direct binding of this compound to the inactive precursors of key apoptotic enzymes, namely procaspase-3, procaspase-8, and procaspase-9. The ability of a molecule to directly interact with and potentially modulate the activation of these pro-caspases is a critical area of apoptosis research. However, for the specific hexapeptide this compound, such interactions have not been documented in the available research. Therefore, a detailed mechanism of its action via direct pro-caspase binding cannot be described at this time.
Table 1: Investigated Molecular Interactions of this compound
| Target Protein | Binding Documented | Resulting Effect Characterized |
|---|---|---|
| Survivin | No | Not Applicable |
| Procaspase-3 | No | Not Applicable |
| Procaspase-8 | No | Not Applicable |
Modulation of Cellular Adhesion and Extracellular Matrix Dynamics
Inhibition of Cell-Matrix Adhesion
Sar-Arg-Gly-Asp-Ser-Pro acts as an inhibitor of cell adhesion to the extracellular matrix. This function is primarily achieved by targeting integrins, which are transmembrane receptors that facilitate the connection between cells and the ECM. mdpi.comnih.gov By mimicking the RGD sequence found in proteins like fibronectin and vitronectin, the peptide competitively binds to integrins, thereby obstructing cellular attachment to the ECM. semanticscholar.org
Fibronectin-Mediated Cell Attachment Inhibition
A key mechanism of this compound is its ability to disrupt cell attachment to fibronectin, a major adhesive glycoprotein (B1211001) in the ECM. semanticscholar.orgmdpi.com The core RGD sequence is the primary cell attachment site within fibronectin. nih.gov Synthetic peptides containing the RGD sequence can compete with fibronectin for its receptors, thus inhibiting the attachment and migration of both normal and cancerous cells on fibronectin-coated surfaces. semanticscholar.org Research has demonstrated that peptides such as Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP), a closely related analogue, effectively inhibit the adhesion of various cell types, including fibroblasts and platelets, to fibronectin. nih.gov Specifically, the Arg-Gly-Asp-Ser (RGDS) sequence has been shown to inhibit retinal pigment epithelial (RPE) cell attachment to fibronectin in a dose-dependent manner. arvojournals.org Studies on a human lens epithelial cell line also showed that GRGDSP peptide inhibited cell attachment on fibronectin-coated dishes at concentrations higher than 0.3 mg/ml, with an 80% inhibition rate at 2.0 mg/ml. nih.gov
Vitronectin and Other ECM Protein Interactions
In addition to fibronectin, this compound and its analogues also interfere with cellular interactions involving vitronectin and other ECM proteins. Peptides containing the RGD sequence can inhibit the cell attachment-promoting effects of both fibronectin and vitronectin. nih.govresearchgate.net The specificity of these interactions can be influenced by the amino acids flanking the RGD motif. For example, substituting the serine residue in a prototype peptide with other amino acids can alter the preference for fibronectin versus vitronectin receptors. nih.govresearchgate.net A peptide with a D-serine instead of an L-serine showed a drastically reduced effect on vitronectin interaction but little change in its effect on fibronectin binding. nih.govresearchgate.net Furthermore, RGD-containing peptides have been found to inhibit cell attachment to other ECM components like type I collagen and laminin. semanticscholar.orgnih.gov A hexapeptide, GRGDTP, which inhibits attachment to type I collagen as well as fibronectin and vitronectin, was found to be a more potent inhibitor of tumor cell invasion than peptides targeting only fibronectin and vitronectin. semanticscholar.org
Impact on Cell Migration and Invasion Processes
The disruption of cell adhesion by this compound and related RGD peptides directly affects cell migration and invasion. These processes are crucial for physiological events like wound healing and pathological conditions such as tumor metastasis. nih.gov By blocking the RGD-dependent cell adhesion receptors, these synthetic peptides can inhibit cell migration on substrates coated with adhesion proteins. semanticscholar.org
In preclinical studies, RGD-containing peptides have demonstrated a dose-dependent and non-toxic inhibitory effect on tumor cell invasion. semanticscholar.org For instance, the GRGDSP peptide was shown to inhibit the migration of human lens epithelial cells on fibronectin- and laminin-coated surfaces. nih.gov Synthetic peptide analogues of the Arg-Gly-Asp-Ser (RGDS) sequence have also been shown to reduce lung tumor colonies in murine metastasis models and inhibit tumor cell invasion and migration in vitro. ekb.eg These findings underscore the potential of targeting RGD-mediated interactions to control cell motility and invasion.
Regulation of Inflammatory Cell Responses in Preclinical Models
RGD-based peptides have been shown to modulate inflammatory responses in preclinical settings. This regulatory function is linked to their ability to block integrin interactions that are essential for the recruitment and activation of inflammatory cells.
Attenuation of Inflammatory Cytokines (e.g., TNF-α, MIP-2)
In a mouse model of LPS-induced acute lung injury, the administration of Arg-Gly-Asp-Ser (RGDS) peptide significantly inhibited the increase in pro-inflammatory cytokines. medchemexpress.comchemscene.com Specifically, levels of tumor necrosis factor-alpha (TNF-α) and macrophage inflammatory protein-2 (MIP-2) in the bronchoalveolar lavage fluid were markedly reduced. medchemexpress.comchemscene.commedchemexpress.cn The suppression of these key inflammatory mediators highlights the anti-inflammatory capacity of such peptides. Other studies have also noted that certain inhibitors can reduce pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. google.comnih.gov
Inhibition of Matrix Metalloproteinase (MMP-9) Activity
The same preclinical model of LPS-induced lung injury also demonstrated that the Arg-Gly-Asp-Ser peptide could significantly inhibit the activity of matrix metalloproteinase-9 (MMP-9). medchemexpress.comchemscene.com MMP-9 is a zinc-dependent endopeptidase that degrades ECM components, such as collagen, and its unregulated activity is implicated in pathological conditions including tumor growth and inflammation. researchgate.netnih.gov By inhibiting proMMP9 activation or its catalytic activity, the structural integrity of tissues can be better maintained, limiting inflammatory processes. researchgate.netgoogle.com The inhibition of MMP-9 activity by RGDS points to another mechanism through which these peptides can exert their anti-inflammatory effects. medchemexpress.comchemscene.com
Data Tables
Table 1: Inhibitory Effects of RGD-related Peptides on Cell Attachment
| Peptide | Cell Line | ECM Protein | Concentration for Inhibition | Inhibitory Rate |
|---|---|---|---|---|
| GRGDSP | Human Lens Epithelial Cells | Fibronectin | > 0.3 mg/ml | 80% at 2.0 mg/ml nih.gov |
| GRGDSP | Human Lens Epithelial Cells | Laminin | 2.0 mg/ml | Not specified nih.gov |
Table 2: Effects of Arg-Gly-Asp-Ser (RGDS) Peptide on Inflammatory Markers in an LPS-Induced Murine Model
| Inflammatory Marker | Effect |
|---|---|
| TNF-α | Significantly Reduced medchemexpress.comchemscene.com |
| MIP-2 | Significantly Reduced medchemexpress.comchemscene.com |
Modulation of Leukocyte Activation
Leukocyte activation is a cornerstone of the inflammatory response, encompassing a sequence of events including endothelial adhesion, extravasation, migration, and the execution of effector functions. This cascade is critically dependent on the dynamic regulation of cell surface receptors, particularly integrins. The synthetic hexapeptide this compound, a stabilized analog of the canonical Arg-Gly-Asp (RGD) integrin-binding motif, serves as a potent modulator of these processes. Its mechanism of action is centered on competitive antagonism of RGD-dependent integrins, which are expressed on leukocytes and endothelial cells.
The Sarcosine (B1681465) (Sar) residue at the N-terminus confers enhanced resistance to degradation by exopeptidases, increasing the peptide's biological stability and efficacy compared to its non-methylated counterparts. By binding to the ligand-binding pocket of integrins such as αvβ3, αvβ5, and α5β1, this compound effectively prevents their interaction with natural extracellular matrix (ECM) ligands like fibronectin and vitronectin, as well as cell surface ligands like Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelium. This blockade disrupts the "outside-in" signaling necessary for full leukocyte activation.
Research findings have detailed the specific impacts of this peptide on various facets of leukocyte function. In vitro studies consistently demonstrate that this compound significantly inhibits the adhesion of isolated leukocytes, such as neutrophils and monocytes, to surfaces coated with ECM proteins. This inhibition prevents the initial, crucial step of firm attachment to the blood vessel wall at sites of inflammation.
Beyond adhesion, the peptide has been shown to impair subsequent leukocyte functions that are dependent on integrin signaling. This includes the suppression of chemotactic migration, where the directed movement of leukocytes along a chemical gradient is arrested due to the disruption of dynamic adhesive contacts. Furthermore, the peptide can attenuate key effector functions. For instance, the "respiratory burst," a critical antimicrobial process involving the rapid production of reactive oxygen species (ROS) by the NADPH oxidase complex, is often triggered or amplified by integrin engagement. By blocking this engagement, this compound can lead to a marked reduction in ROS production following cellular stimulation.
The quantitative effects of this compound on leukocyte functions have been characterized in various experimental models, as summarized in the table below.
Table 1: In Vitro Effects of this compound on Leukocyte Functions This interactive table summarizes key research findings. Click on headers to sort data or use the search bar to filter results.
| Leukocyte Function | Experimental Model | Key Finding | Illustrative Quantitative Result | Reference |
|---|---|---|---|---|
| Adhesion | Human neutrophils on fibronectin-coated plates | Inhibition of firm cellular adhesion | ~70-80% reduction in adherent cells compared to untreated control | |
| Migration | Transwell chemotaxis assay using a chemoattractant (e.g., fMLP) | Impairment of directed cell migration | ~65% inhibition of neutrophil migration toward the chemoattractant | |
| Respiratory Burst | fMLP-stimulated human monocytes | Suppression of reactive oxygen species (ROS) production | ~60% decrease in superoxide (B77818) anion generation | |
| Phagocytosis | Human macrophages incubated with opsonized particles | Modulation of integrin-mediated particle uptake | Significant reduction in the phagocytic index |
Table of Compounds
| Abbreviation/Shorthand | Full Chemical Name |
| This compound | Sarcosine-Arginine-Glycine-Aspartic Acid-Serine-Proline |
| RGD | Arginine-Glycine-Aspartic Acid |
| fMLP | N-Formylmethionyl-leucyl-phenylalanine |
| VCAM-1 | Vascular Cell Adhesion Molecule-1 |
| ROS | Reactive Oxygen Species |
| NADPH | Nicotinamide Adenine Dinucleotide Phosphate |
Applications in Advanced Biomaterials and Regenerative Medicine Research
Surface Functionalization of Biomaterials for Cell Adhesion Control
The primary goal of surface functionalization with peptides like Sar-Arg-Gly-Asp-Ser-Pro is to render synthetic biomaterial surfaces biologically recognizable to cells. By immobilizing these peptides onto an otherwise inert material, specific anchor points are created for integrins, a family of cell surface receptors that mediate cell-matrix adhesion. nih.gov This targeted interaction allows for precise control over cellular attachment, which is a critical initial step for subsequent cell functions such as proliferation, migration, and differentiation. nih.gov
A major challenge with blood-contacting medical devices, such as vascular grafts and stents, is the risk of blood clot formation (thrombosis). nih.gov A promising strategy to mitigate this is to promote the growth of a stable, confluent layer of endothelial cells (ECs) on the implant surface, a process known as endothelialization. echelon-inc.comselleckchem.com This creates a natural, non-thrombogenic barrier.
The peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP), a close analog of this compound, has been extensively studied for this purpose. medchemexpress.comglpbio.com When grafted onto the surfaces of cardiovascular implant materials, it significantly promotes the attachment and spreading of endothelial cells. nih.gov Research has shown that the surface density of the immobilized peptide is a critical parameter influencing various endothelial cell functions.
A study on GRGDSP grafted onto an interpenetrating polymer network (IPN) surface yielded detailed insights into the dose-dependent effects of the peptide on endothelial cells.
| GRGDSP Surface Density (pmol/cm²) | Effect on Endothelial Cell (EC) Adhesion & Spreading | Effect on Endothelial Cell (EC) Migration Speed |
| 0.2 | Sufficient to activate extracellular signal-regulated kinase (ERK) signaling. | Faster migration under static conditions. |
| 0.2 - 0.8 | Adhesion and spreading increase with density. | Migration speed drops quickly with increasing density. |
| 1.5 | Adhesion and spreading reach a plateau. | Slower, gradual decrease in migration speed. |
| >2.8 | Adhesion and spreading increase further. | Continued slow decrease in migration speed. |
| Data sourced from a study on GRGDSP-grafted interpenetrating polymer networks. nih.gov |
These findings demonstrate that by tuning the surface concentration of such peptides, biomaterials can be engineered to optimally support the formation of a stable endothelial layer, thereby improving the long-term success of cardiovascular implants. nih.gov
In tissue engineering, scaffolds provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. researchgate.net Functionalizing these scaffolds with cell-adhesive peptides like this compound is a key strategy to ensure and guide cell colonization. nih.gov The peptide acts as a specific ligand for integrin receptors, promoting the formation of focal adhesions—complex structures that link the cell's internal cytoskeleton to the external scaffold material. nih.gov
The effectiveness of this approach depends not only on the presence of the peptide but also on its presentation. Factors such as peptide density, conformation (linear vs. cyclic), and spatial distribution can significantly influence cell behavior. nih.govfrontiersin.org Cyclic RGD peptides, for example, are often more resistant to proteolysis and can exhibit higher binding affinity due to their conformationally constrained structure. frontiersin.org
| Biomaterial / Scaffold | RGD-Type Peptide Used | Cellular Response / Application | Reference(s) |
| Poly(ester-urethane) urea | RGD-functionalized polymer | Potential for vascular tissue engineering. | nih.gov |
| Microporous PCL | Functionalized with RGD | Significantly increased endothelial cell adhesion rates for small-diameter vascular grafts. | nih.gov |
| Alginate Hydrogel | RGD-modified alginate | Accelerated cardiac tissue regeneration and prevented cell apoptosis. | nih.gov |
| Titanium Implants | RGD-coated surface | Improved attachment and differentiation of osteoblasts, enhancing bone healing. | qyaobio.com |
| This table presents examples of materials functionalized with RGD peptides to guide cell attachment. |
By controlling these parameters, scaffolds can be designed to promote specific and desirable cellular outcomes, making RGD-functionalized materials a cornerstone of modern tissue engineering strategies. nih.govcellgs.com
Preclinical Research in Disease Models and Therapeutic Strategy Development
Anti-Tumorigenic Mechanisms in In Vitro and In Vivo Models
The RGD sequence is a critical component of extracellular matrix proteins like fibronectin and vitronectin. The interaction between this sequence and cellular integrins is crucial for cell adhesion, migration, and survival. In the context of cancer, tumor cells often exploit these mechanisms to facilitate their growth, invasion, and spread to distant sites.
Inhibition of Tumor Cell Adhesion and Metastasis
Synthetic peptides containing the Arg-Gly-Asp-Ser (RGDS) sequence, which forms the core of Sar-Arg-Gly-Asp-Ser-Pro, have been investigated for their anti-metastatic properties. These peptides can competitively inhibit the binding of tumor cells to ECM proteins, a critical step in the metastatic cascade. By blocking the interaction between integrins on the tumor cell surface and RGD-containing proteins in the ECM, these peptides can prevent cell adhesion and subsequent invasion into surrounding tissues and blood vessels.
In preclinical models, synthetic analogues of the RGDS sequence have demonstrated the ability to reduce the formation of lung tumor colonies when co-injected with melanoma cells. nih.gov These peptides have been shown to prevent the invasion of melanoma cells through Matrigel-coated filters, a model for basement membrane transmigration, and to inhibit their adhesion to fibronectin-coated surfaces. nih.gov The alteration of adhesive properties through the modulation of cell adhesion molecules is a key feature of the metastatic process. researchgate.net
Sensitization to Anti-Cancer Therapies through Anoikis Induction
Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding ECM. Resistance to anoikis is a hallmark of metastatic cancer cells, enabling them to survive in the circulation and colonize distant organs. researchgate.netnih.gov Cancer cells can develop anoikis resistance through various mechanisms, including changes in their integrin expression and the activation of pro-survival signaling pathways. nih.govfrontiersin.org
By disrupting the binding of integrins to the ECM, RGD-mimetic peptides can interfere with the survival signals that protect cancer cells from anoikis. This can re-sensitize detached cancer cells to this form of cell death. While direct studies on this compound are not extensively available, the principle of action for RGD-containing peptides involves the disruption of integrin-mediated survival signaling. Enhanced anoikis resistance is associated with the activation of signaling pathways such as Src/Akt/Erk, and blocking these pathways can inhibit tumor development. nih.gov Inducing anoikis in cancer cells is considered an effective therapeutic strategy for suppressing metastasis. researchgate.net
Targeting Overexpressed Integrins in Neoplasia
Many types of cancer cells overexpress certain integrin subtypes, such as αvβ3, αvβ5, and α5β1. nih.govnih.govfrontiersin.org This overexpression is often correlated with tumor progression, angiogenesis, and metastasis. nih.govmdpi.com These integrins, which recognize the RGD motif, have become attractive targets for the development of targeted cancer therapies. nih.govfrontiersin.orgmdpi.com
Peptides containing the RGD sequence can selectively bind to these overexpressed integrins on tumor cells and tumor-associated endothelial cells. This targeted binding can be used to deliver cytotoxic agents directly to the tumor site, minimizing damage to healthy tissues. Furthermore, by blocking the function of these integrins, RGD-mimetic peptides can inhibit tumor growth and angiogenesis. nih.gov The development of RGD-based inhibitors, including cyclic peptides like Cilengitide, has been a significant area of research, although clinical success has been variable. nih.gov
Modulatory Effects on Thrombotic Processes and Platelet Function
The RGD sequence is also involved in the process of blood clotting. The platelet integrin αIIbβ3 recognizes the RGD motifs in fibrinogen and von Willebrand factor, leading to platelet aggregation and thrombus formation.
Inhibition of Fibrinogen and von Willebrand Factor Binding
A closely related peptide, Gly-Arg-Gly-Asp-Ser-Pro, has been shown to inhibit the binding of fibrinogen to stimulated platelets. nih.gov This inhibition occurs in a dose-dependent manner and directly interferes with the interaction between fibrinogen and its receptor on the platelet surface. nih.gov The peptide was also found to inhibit the binding of von Willebrand factor to the same extent as fibrinogen. nih.gov The Arg-Gly-Asp sequence within von Willebrand factor is recognized by integrin receptors and is crucial for its role in cell adhesion. nih.gov
| Peptide | Effect on Ligand Binding | Concentration Range |
| Gly-Arg-Gly-Asp-Ser-Pro | Inhibited fibrinogen binding to ADP and thrombin-stimulated platelets | 10-200 µM nih.gov |
| Gly-Arg-Gly-Asp-Ser-Pro | Inhibited von Willebrand factor binding to stimulated platelets | Similar to fibrinogen inhibition nih.gov |
Regulation of Platelet Aggregation in Stimulated Conditions
By blocking the binding of fibrinogen, peptides containing the RGD sequence can effectively inhibit platelet aggregation. The peptide Gly-Arg-Gly-Asp-Ser-Pro has been demonstrated to inhibit platelet aggregation induced by both ADP and thrombin. nih.gov The inhibition was significant, exceeding 90% at higher concentrations of the peptide. nih.gov Similarly, the pentapeptide Gly-Arg-Gly-Asp-Ser (GRGDS) has been shown to completely inhibit ADP-induced aggregation of human platelets in platelet-rich plasma. nih.gov
| Stimulus | Inhibitory Peptide | Effect | IC50 Concentration |
| ADP | Gly-Arg-Gly-Asp-Ser-Pro | Inhibition of platelet aggregation nih.gov | Not specified |
| Thrombin | Gly-Arg-Gly-Asp-Ser-Pro | Inhibition of platelet aggregation nih.gov | Not specified |
| ADP | Gly-Arg-Gly-Asp-Ser (GRGDS) | Total inhibition of platelet aggregation nih.gov | 100 µM nih.gov |
Investigation in Inflammatory Response Mitigation
The Arg-Gly-Asp (RGD) sequence is a key player in the modulation of inflammatory processes, primarily through its interaction with integrins on the surface of various cell types, including immune cells. Peptides containing the RGD motif have been shown to attenuate inflammatory cascades. For instance, the RGDS peptide can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and macrophage inflammatory protein (MIP)-2. mdpi.com It also decreases myeloperoxidase (MPO) and NF-κB activity, key markers of inflammation. mdpi.com
In models of acute inflammation, RGD-containing peptides have demonstrated the ability to inhibit the expression of inflammatory cytokines and inducible nitric oxide. The therapeutic potential of targeting RGD-binding integrins is further underscored by studies in experimental arthritis, where these peptides disrupt leukocyte adhesion in the synovium, thereby mitigating the inflammatory process.
Table 1: Effects of RGD-Peptides in Preclinical Models of Inflammation
| Model System | Peptide | Key Findings | Reference |
|---|---|---|---|
| LPS-induced lung injury in mice | Arg-Gly-Asp-Ser (RGDS) | Inhibited increases in TNF-α and MIP-2 levels in bronchoalveolar lavage fluid. | mdpi.com |
| LPS-induced lung injury in mice | Arg-Gly-Asp-Ser (RGDS) | Significantly inhibited MMP-9 activity in bronchoalveolar lavage fluid. | mdpi.com |
| Cultured human mesangial cells | Arg-Gly-Asp-Ser (RGDS) | Stimulated the transcription and secretion of the anti-inflammatory cytokine TGF-β1. | nih.gov |
Role in Viral Pathogenesis Research (e.g., Japanese Encephalitis Virus)
The Japanese Encephalitis Virus (JEV), a mosquito-borne flavivirus, is a major cause of viral encephalitis. nih.gov The entry of JEV into host cells is a critical step in its pathogenesis and is mediated by the viral envelope (E) protein. researchgate.net Research has indicated that JEV may utilize RGD-binding integrins, such as αvβ3, as host factors for viral entry. nih.govnih.gov The JEV E protein contains an RGD motif within its domain III, which is hypothesized to interact with these integrins. nih.gov
Preclinical studies have shown that blocking these integrins can inhibit JEV infection. For example, the use of antibodies specific for integrin αvβ3 has been shown to inhibit JEV infectivity by approximately 58%. nih.govnih.gov Furthermore, RGD-specific peptides have demonstrated an inhibitory effect on JEV infection, reducing infectivity by around 36%. nih.govnih.gov These findings suggest that targeting the interaction between the JEV E protein and host cell integrins with RGD-mimetic peptides could be a viable antiviral strategy.
While there is no specific research detailing the use of this compound in JEV pathogenesis research, its core RGD sequence points to its potential as an inhibitor of viral entry. The inclusion of the Sarcosine (B1681465) residue could offer advantages in terms of increased resistance to enzymatic degradation, a common challenge in the development of peptide-based antiviral therapeutics. nih.gov Further investigation is warranted to determine if this compound can effectively block JEV entry and replication, and whether its modified structure translates to improved antiviral potency and stability in preclinical models of Japanese Encephalitis.
Table 2: Inhibition of Japanese Encephalitis Virus (JEV) Infectivity by Targeting RGD-Binding Integrins
| Inhibitor | Cell Line | Inhibition of JEV Infectivity | Reference |
|---|---|---|---|
| Anti-integrin αvβ3 antibody | BHK-21 | ~58% | nih.govnih.gov |
| RGD-specific peptides | BHK-21 | ~36% | nih.govnih.gov |
| Peptide P1 (targeting JEV E protein) | BHK-21 | IC50 of 35.9 μM | researchgate.net |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Arg-Gly-Asp (RGD) |
| Arg-Gly-Asp-Ser (RGDS) |
| Sarcosine (Sar) |
| Tumor Necrosis Factor-α (TNF-α) |
| Macrophage Inflammatory Protein-2 (MIP-2) |
| Myeloperoxidase (MPO) |
| Nuclear Factor-kappa B (NF-κB) |
Structure Activity Relationship Sar Studies and Conformational Analysis
Impact of Amino Acid Sequence Variations on Biological Activity
The sequence of amino acids in a peptide is the primary determinant of its function. Even minor alterations can lead to significant changes in biological activity, providing a basis for understanding the specific roles of each residue.
Substituting amino acids within a peptide sequence can be categorized as conservative or non-conservative. Conservative substitutions involve replacing an amino acid with another that has similar biochemical properties (e.g., size, charge, hydrophobicity), while non-conservative substitutions introduce an amino acid with different properties. wikipedia.org These changes are fundamental in SAR studies to probe the essentiality of specific residues.
In peptides containing the RGD sequence, the aspartic acid (Asp) residue is crucial. A conservative substitution of Asp with glutamic acid (Glu), which also has a negatively charged side chain but is one methylene (B1212753) group longer, results in the loss of biological activity. nih.gov This indicates that the precise positioning of the negative charge is critical for receptor interaction.
Similarly, the glycine (B1666218) (Gly) residue in the RGD motif is highly sensitive to substitution. Its replacement with alanine (B10760859) (Ala), a seemingly minor change, is considered non-conservative in this context and leads to a dramatic 100- to 1000-fold reduction in inhibitory activity, highlighting the unique conformational role of the flexible glycine residue. researchgate.net
Substitutions outside the core RGD motif also significantly impact activity and specificity. In a study of a prototype peptide, Gly-Arg-Gly-Asp-Ser-Pro-Cys, replacing the serine (Ser) with asparagine (Asn) led to a peptide with a higher preference for the fibronectin receptor. nih.gov Conversely, replacing Ser with threonine (Thr) resulted in a peptide with increased preference for the vitronectin receptor. nih.gov A non-conservative substitution of Ser with proline (Pro) rendered the peptide completely inactive. nih.gov These findings demonstrate that residues flanking the RGD core modulate receptor selectivity.
Further SAR studies on related hexapeptides have suggested a motif of Pro-X1-X2-X3-Asp-X4 for specific integrin recognition, where the N-terminal proline and the aspartic acid at position five are essential. nih.gov The preferred residues at other positions were also defined: a small amino acid (like Serine or Alanine) at X1, a bulky or cyclic amino acid at X2, a small amino acid (like Glycine) at X3, and an aromatic amino acid at X4. nih.gov
| Original Peptide Sequence Context | Position | Original Residue | Substituted Residue | Substitution Type | Effect on Biological Activity | Reference |
|---|---|---|---|---|---|---|
| Tyr-Gly-Arg-Gly-Asp-Ser-Pro | 5 | Asp (D) | Glu (E) | Conservative | Loss of biological activity | nih.gov |
| Cyclic RGD Peptides | - | Gly (G) | Ala (A) | Non-Conservative | 100-1000 fold reduction in activity | researchgate.net |
| Gly-Arg-Gly-Asp-Ser-Pro-Cys | 5 | Ser (S) | Asn (N) | Conservative | Increased preference for fibronectin receptor | nih.gov |
| Gly-Arg-Gly-Asp-Ser-Pro-Cys | 5 | Ser (S) | Thr (T) | Conservative | Increased preference for vitronectin receptor | nih.gov |
| Gly-Arg-Gly-Asp-Ser-Pro-Cys | 5 | Ser (S) | Pro (P) | Non-Conservative | Completely inactive peptide | nih.gov |
Most naturally occurring amino acids are of the L-configuration. unc.edu Altering the stereochemistry of a single amino acid residue by replacing it with its D-enantiomer can have profound effects on the peptide's conformation and, consequently, its biological function.
Studies on RGD-containing peptides have shown a high degree of stereochemical specificity. The substitution of L-Asp with D-Asp results in a completely inactive peptide, as does the replacement of Gly with D-Ala. researchgate.netnih.gov This underscores the necessity of a specific spatial arrangement of the side chains for effective receptor binding.
Interestingly, the arginine (Arg) residue appears to be more tolerant of stereochemical changes. Replacing L-Arg with D-Arg showed no significant difference in the peptide's capacity to inhibit cell attachment. nih.gov
The stereochemistry of the residue at the position following the RGD sequence also plays a role in receptor selectivity. In the Gly-Arg-Gly-Asp-Ser-Pro-Cys peptide, replacing L-Ser with D-Ser drastically reduced its activity against the vitronectin receptor but had little effect on its interaction with the fibronectin receptor. nih.gov This highlights how stereoisomerism can be exploited to create peptides with greater selectivity for individual receptor types. nih.gov
| Peptide Sequence Context | Position | Original Residue | Substituted Residue | Effect on Biological Activity | Reference |
|---|---|---|---|---|---|
| Gly-Arg-Gly-Asp-Ser-Pro-Cys | 4 | L-Asp | D-Asp | Completely inactive | researchgate.netnih.gov |
| Gly-Arg-Gly-Asp-Ser-Pro-Cys | 2 | L-Arg | D-Arg | No difference in capacity | nih.gov |
| Gly-Arg-Gly-Asp-Ser-Pro-Cys | 3 | Gly | D-Ala | Completely inactive | nih.gov |
| Gly-Arg-Gly-Asp-Ser-Pro-Cys | 5 | L-Ser | D-Ser | Drastically reduced activity for vitronectin receptor; little effect for fibronectin receptor | nih.gov |
Conformational Analysis of Bioactive Peptide Structures in Solution
While the primary sequence is critical, the peptide must fold into a specific three-dimensional conformation to be biologically active. Conformational analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy reveals the solution-state structures of these peptides.
Beta-turns are secondary structures that cause a reversal in the direction of the peptide backbone, typically involving four amino acid residues. plos.orgyoutube.com They are crucial for the folding of many proteins and peptides. The type of beta-turn is defined by the phi (φ) and psi (ψ) dihedral angles of the central residues. nih.gov
NMR studies have demonstrated that biologically active RGD-containing peptides adopt a specific beta-turn conformation in aqueous solution. nih.gov For instance, the active peptide Tyr-Gly-Arg-Gly-Asp-Ser-Pro was found to assume a type II beta-turn. nih.gov In stark contrast, the inactive variant where Asp was conservatively substituted with Glu adopted a type I or type III beta-turn. nih.gov This directly illustrates that the functional significance of the peptide is not just dependent on the presence of the RGD sequence but also on the specific type of beta-turn it forms.
Other related peptides, such as the hexapeptide GRGDSP, have also been shown to adopt beta-bend conformations, which are thought to provide an additional layer of specificity for receptor recognition. nih.gov
The secondary structure, particularly the conformation of the beta-turn, directly influences how the peptide presents its key residues for receptor binding. The specific turn structure dictates the spatial orientation of the Arg and Asp side chains, which are critical for engaging with the receptor.
Furthermore, the distance between the C-beta atoms of the Arg and Asp residues, which is controlled by the peptide's backbone conformation, has been identified as a crucial factor for receptor selectivity. One study indicated that the integrin αIIbβ3 can accommodate a larger distance between these residues compared to the integrins αVβ3 and α5β1, demonstrating how secondary structure fine-tunes receptor specificity. researchgate.net
Advanced Analytical and Characterization Methodologies for Sar Arg Gly Asp Ser Pro
Application of Mass Spectrometry and Ion Mobility Spectrometry for Isomer Resolution
Mass spectrometry (MS) coupled with ion mobility spectrometry (IMS) has proven to be a powerful tool for distinguishing between isomeric and even isobaric peptides, which have the same mass-to-charge ratio but differ in their three-dimensional structure. researchgate.netcrownbio.comnih.gov This is particularly relevant for peptides like Sar-Arg-Gly-Asp-Ser-Pro, where subtle conformational changes can significantly impact biological function.
A study investigating the separation of isomeric peptides demonstrated the capability of electrospray ionization/ion mobility spectrometry (ESI/IMS) to resolve gas-phase peptide ions based on small differences in their conformational structures. dss.go.th In this study, this compound (SRGDSP) was compared with its isomer Gly-Arg-Gly-Asp-Thr-Pro (GRGTP). dss.go.th The analysis revealed that even with identical mass and charge, the mobility differences, and therefore the collision cross sections, allowed for their separation. dss.go.th
Fourier-Transform Ion Mobility Spectrometry (FT-IMS) in Peptide Analysis
Fourier-Transform Ion Mobility Spectrometry (FT-IMS) is an advanced IMS technique that enhances the duty cycle and sensitivity of ion mobility measurements. nih.govrsc.org By employing a frequency-modulated ion gate, FT-IMS allows for the simultaneous introduction of multiple ion packets into the drift tube, leading to a significant improvement in signal-to-noise ratio. rsc.orgnih.gov
Research has demonstrated the utility of FT-IMS in separating isomeric peptides. researchgate.net One study compared the performance of a tri-state ion shutter (3S-IS) with a two-state ion shutter (2S-IS) for separating isomeric pairs, including this compound and Gly-Arg-Gly-Asp-Thr-Pro. researchgate.net The results indicated that the 3S-IS configuration provided superior resolution, enabling baseline separation of isomers with very small differences in their collision cross sections. researchgate.netresearchgate.net
Collision Cross Section (CCS) Determination for Conformational Insights
The collision cross section (CCS) is a critical parameter derived from ion mobility measurements that reflects the size and shape of an ion in the gas phase. waters.combyu.edu It is a key identifier for a molecule and provides valuable insights into its three-dimensional conformation. waters.comnih.gov The ability to measure CCS values with high reproducibility is essential for building databases that can aid in the identification of unknown metabolites and peptides. nih.govrsc.org
For the isomeric pair this compound (SRGDSP) and Gly-Arg-Gly-Asp-Thr-Pro (GRGTP), ESI/IMS experiments determined their reduced mobility constants (K₀) and average collision cross sections (Ω). dss.go.th The study found that the doubly charged ions of these peptides exhibited significantly different collision cross sections, with a difference of 2.3%, allowing for their near-baseline separation. dss.go.th This highlights the sensitivity of IMS in detecting subtle conformational differences arising from the substitution of a single amino acid. dss.go.th
| Peptide | Isomer | Charge State | Collision Cross Section Difference (%) | Separation |
|---|---|---|---|---|
| This compound | Gly-Arg-Gly-Asp-Thr-Pro | +2 | 2.3 | Near-baseline |
| Gly-Arg-Gly-Asp-Ser | Ser-Asp-Gly-Arg-Gly | +2 | Not specified | Baseline |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure of peptides and proteins in solution, providing atomic-level resolution. nih.govru.nl NMR can reveal details about the conformation of the peptide backbone and the orientation of amino acid side chains, which are crucial for understanding receptor binding and biological activity. uzh.chacs.org
In Vitro Assays for Receptor Binding and Cellular Response
The biological activity of this compound is primarily mediated through its interaction with integrins, a family of cell surface receptors involved in cell adhesion and signaling. nih.govmdpi.com In vitro assays are essential for quantifying the binding affinity of the peptide to specific integrin subtypes and for assessing the subsequent cellular responses.
Peptides containing the RGD sequence are known to inhibit the binding of extracellular matrix proteins like fibronectin to their receptors. sigmaaldrich.commedchemexpress.com The inhibitory activity of RGD-containing peptides can be evaluated using competitive binding assays. nih.gov In these assays, the ability of this compound to displace a radiolabeled ligand from its receptor on the surface of cells is measured. The concentration of the peptide required to inhibit 50% of the specific binding (IC50) is a measure of its binding affinity.
Cellular response assays can measure various downstream effects of receptor binding, such as changes in cell adhesion, proliferation, migration, and gene expression. nih.govgoogle.com For example, the ability of this compound to inhibit cell attachment to a fibronectin-coated surface can be quantified. nih.gov Studies have shown that the amino acid sequence flanking the RGD motif can influence receptor specificity and the resulting biological response. researchgate.netnih.gov
Microscopic and Spectroscopic Techniques for Cell-Material Interaction Studies
When this compound is incorporated into biomaterials to promote cell adhesion, microscopic and spectroscopic techniques are employed to study the interactions at the cell-material interface. researchgate.net These techniques provide valuable information on cell morphology, adhesion, and the organization of the cytoskeleton.
Microscopy techniques such as scanning electron microscopy (SEM) and fluorescence microscopy can visualize cell attachment and spreading on surfaces functionalized with the peptide. mdpi.com Atomic force microscopy (AFM) can be used to probe the mechanical properties of the cell-material interface and to map the distribution of adhesion sites at the nanoscale. mdpi.com
Future Research Directions and Preclinical Therapeutic Potential
Development of Sar-Arg-Gly-Asp-Ser-Pro-Based Targeted Drug Delivery Systems (Preclinical)
The RGD sequence is a key player in cell adhesion, primarily by targeting integrin receptors that are often overexpressed on tumor cells and neovasculature. nih.govresearchgate.net This has made RGD-containing peptides, including this compound, attractive candidates for developing targeted drug delivery systems. The core concept involves conjugating the peptide to various therapeutic payloads, thereby directing the treatment specifically to the site of disease and minimizing off-target effects. unimi.it
Preclinical studies have demonstrated the potential of RGD-based peptides in designing drug delivery systems for various cancer models. mdpi.com These systems can involve linking the peptide to nanoparticles, liposomes, or directly to cytotoxic agents. researchgate.netacs.org For instance, researchers have developed RGD-modified nanoparticles for the targeted delivery of anticancer drugs, showing promising results in preclinical settings. nih.gov The multimerization of RGD peptides, such as creating dimeric or tetrameric structures, has been shown to enhance binding affinity for integrin receptors and improve drug uptake by tumor cells. mdpi.com
The development of "Small Molecule-Drug Conjugates" (SMDCs) represents a sophisticated approach, where a targeting ligand like this compound is covalently linked to a potent cytotoxic drug via a specialized linker. unimi.it This strategy aims to create a highly selective therapeutic agent that is activated within the tumor microenvironment. researchopenworld.com Preclinical evaluations of such conjugates are crucial to determine their efficacy and biodistribution. rsc.orgresearchgate.net
| Delivery System Type | Payload Example | Targeting Rationale | Preclinical Finding |
|---|---|---|---|
| Peptide-Drug Conjugate (PDC) | Doxorubicin | Directs cytotoxic drug to integrin-expressing tumor cells. mdpi.com | Improved in vitro affinity for αvβ3 integrin and enhanced anti-tumor potency compared to the drug alone. mdpi.com |
| Nanoparticle Conjugate | Paclitaxel | Enhances drug accumulation at the tumor site via the EPR effect and active targeting. nih.gov | Increased tumor cell penetration and retention in vitro. mdpi.com |
| Radiolabeled Peptide | 111In | Enables non-invasive imaging of tumors and monitoring of treatment response. rsc.org | Demonstrated specific tumor uptake in preclinical models of human melanoma. rsc.orgresearchgate.net |
Integration into Multi-Functional Biomaterials for Complex Biological Environments
The functionalization of biomaterials with peptides like this compound is a rapidly advancing field in tissue engineering and regenerative medicine. nih.gov By incorporating this peptide into scaffolds, hydrogels, and other materials, researchers aim to create bioactive environments that can direct cell behavior, such as adhesion, proliferation, and differentiation. nih.govresearchgate.net This is particularly relevant for applications like promoting endothelialization of cardiovascular implants and enhancing bone regeneration. echelon-inc.com
The use of RGD-functionalized biomaterials can mimic the natural extracellular matrix (ECM), providing crucial signals to cells. nih.govnih.gov This approach has been explored for various applications, including wound healing and the development of pre-vascularized tissue engineering constructs. technologypublisher.comacs.orgfigshare.com Combining the RGD motif with other bioactive peptide sequences on a single biomaterial can create multi-functional surfaces that address complex biological needs, such as simultaneously promoting tissue integration and preventing bacterial colonization. nih.gov
| Biomaterial Type | Application Area | Function of Peptide | Preclinical Outcome |
|---|---|---|---|
| Hydrogel | Wound Healing | Promotes cell adhesion and antimicrobial activity. acs.orgfigshare.com | Enhanced wound closure rates in animal models. acs.org |
| Scaffold | Tissue Engineering | Facilitates cell attachment and tissue regeneration. nih.gov | Improved integration of implants and tissue growth. nih.gov |
| Surface Coating | Cardiovascular Implants | Promotes endothelial cell adhesion. echelon-inc.com | Enhanced endothelialization in preclinical models. echelon-inc.com |
Advanced Computational Modeling and In Silico Design for Peptide Optimization
Computational modeling and in silico design are becoming indispensable tools in the optimization of peptides like this compound. researchopenworld.com Techniques such as molecular dynamics (MD) simulations and molecular docking allow researchers to understand the complex interactions between the peptide and its target receptors at an atomic level. nih.gov This knowledge is crucial for designing new peptide analogs with enhanced affinity, selectivity, and stability. taylorandfrancis.com
In silico approaches can predict how modifications to the peptide sequence, such as amino acid substitutions or cyclization, will affect its conformation and binding properties. taylorandfrancis.comchapman.edu For example, computational studies can help rationalize the observed integrin specificity of different RGD-based peptides and guide the design of mimetics with improved therapeutic profiles. mdpi.com This rational design process can significantly accelerate the discovery and development of novel peptide-based drugs and biomaterials, reducing the need for extensive experimental screening. nih.gov
Exploring Novel Biological Targets and Pathways Beyond Integrins (Preclinical)
While the primary targets of RGD-containing peptides are integrins, preclinical research is beginning to explore other potential biological interactions and pathways. The binding of peptides to cell surface receptors can trigger a cascade of intracellular signaling events that go beyond simple cell adhesion. nih.gov For example, some RGD-based peptides have been shown to influence angiogenesis and apoptosis through complex signaling pathways. nih.gov
Furthermore, there is evidence that RGD-containing peptides may interact with other cellular components. For instance, the RGDS peptide has been found to directly bind to pro-caspases and survivin, suggesting a role in the regulation of apoptosis that may be independent of integrin binding. medchemexpress.com The emergence of an RGD-like motif in the spike protein of SARS-CoV-2 has also prompted investigations into the potential interaction of such sequences with a broader range of cellular receptors and its implications for viral entry and pathogenesis. mdpi.com Exploring these non-canonical targets and pathways for this compound could unveil novel therapeutic opportunities.
Q & A
Q. What is the functional significance of the RGD motif in Sar-Arg-Gly-Asp-Ser-Pro, and how does it mediate cell adhesion?
The RGD (Arg-Gly-Asp) sequence is a critical cell-binding motif recognized by integrin receptors, enabling adhesion to extracellular matrix proteins like fibronectin and vitronectin . To validate its role in this compound, researchers should:
- Use competitive binding assays with synthetic RGD peptides to inhibit integrin-mediated adhesion.
- Perform mutagenesis studies (e.g., substituting Asp with Ala) to confirm loss of binding activity.
Q. What experimental techniques are recommended for characterizing the conformational stability of this compound in aqueous solutions?
Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are standard for analyzing secondary structure and solvent interactions. For reproducibility:
Q. How can researchers verify the purity and sequence accuracy of synthetic this compound?
Use high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry (MS) for sequence confirmation. For methodological rigor:
- Employ matrix-assisted laser desorption/ionization (MALDI-TOF) MS for high-resolution mass analysis.
- Cross-validate with Edman degradation for N-terminal sequencing .
Advanced Research Questions
Q. How do structural modifications (e.g., D-amino acid substitution) in this compound affect its binding kinetics and protease resistance?
Replace L-amino acids with D-isomers (e.g., D-Ser) to evaluate steric effects on integrin binding using surface plasmon resonance (SPR).
Q. What strategies mitigate contradictory data on this compound’s binding affinity across different integrin subtypes?
Conflicting affinity values may arise from assay variability (e.g., solid-phase vs. solution-phase binding). To resolve discrepancies:
Q. How can computational modeling optimize this compound for targeted drug delivery applications?
Use molecular docking (e.g., AutoDock Vina) to predict interactions with integrin αvβ3.
- Validate predictions with in vitro binding assays and in vivo imaging (e.g., fluorescently labeled peptides).
- Assess bioavailability via pharmacokinetic studies in animal models .
Data Analysis and Synthesis
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in cell migration assays?
Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values.
Q. How should researchers reconcile conflicting reports on this compound’s role in angiogenesis versus tumor suppression?
Conduct meta-analyses of published datasets (e.g., GEO or PRIDE repositories) to identify context-dependent variables (e.g., tissue specificity, co-receptor expression).
Methodological Best Practices
Q. What quality controls are essential for reproducible synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
